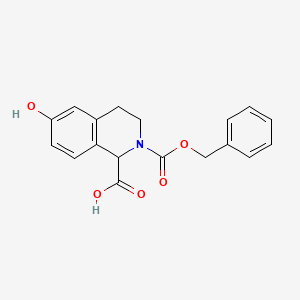

2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid

Description

2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is a tetrahydroisoquinoline derivative characterized by a benzyloxycarbonyl (Cbz) protecting group at the 2-position and a hydroxyl substituent at the 6-position. This compound (CAS 362492-00-0) has a molecular formula of C₁₈H₁₉NO₅ and a molecular weight of 293.32 g/mol . It is commercially available with a purity of ≥97% and is commonly utilized as a synthetic intermediate in medicinal chemistry, particularly for alkaloid synthesis and peptide modifications . The Cbz group enhances stability during synthetic processes, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and biological activity .

Properties

IUPAC Name |

6-hydroxy-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c20-14-6-7-15-13(10-14)8-9-19(16(15)17(21)22)18(23)24-11-12-4-2-1-3-5-12/h1-7,10,16,20H,8-9,11H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRGMHIAVPAIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=C1C=C(C=C2)O)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661463 | |

| Record name | 2-[(Benzyloxy)carbonyl]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219360-65-2 | |

| Record name | 2-[(Benzyloxy)carbonyl]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bischler-Napieralski Cyclization

This classical approach constructs the THIQ ring via acid-catalyzed cyclization of phenethylamine derivatives. For 6-hydroxy-substituted variants, 3-hydroxyphenethylamine is condensed with glyoxylic acid derivatives under reflux conditions. Ethyl glyoxylate reacts with 3-(2-aminoethyl)phenol hydrochloride in toluene/ethanol to yield ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (90% yield). Hydrolysis of the ester group then generates the free carboxylic acid.

Pictet-Spengler Reaction

Alternative routes employ the Pictet-Spengler reaction, where phenethylamine analogs react with aldehydes or ketones in acidic media. For example, formaldehyde facilitates cyclization to form the THIQ backbone, though this method requires careful control to avoid over-alkylation.

Introduction of the Cbz Protecting Group

The carbobenzyloxy (Cbz) group is introduced at position 2 to protect the secondary amine during subsequent reactions. Key methodologies include:

Mitsunobu Reaction

The Mitsunobu protocol enables stereoselective Cbz installation. In a representative procedure:

-

3-Hydroxymethyl-THIQ (4) is treated with CbzCl (benzyl chloroformate) in a biphasic system (dioxane/water) with potassium hydrogen carbonate.

-

The reaction proceeds at 0°C for 1.5 hours, followed by ambient temperature stirring, achieving 74% yield of 2-Cbz-3-hydroxymethyl-THIQ (5).

-

Oxidation of the hydroxymethyl group to carboxylic acid is performed using Jones reagent (CrO₃ in H₂SO₄).

Table 1 : Optimization of Cbz Protection Conditions

Direct Alkylation with CbzCl

Alternative approaches bypass intermediate oxidation steps. THIQ derivatives bearing a carboxylic acid group are directly reacted with CbzCl in dichloromethane (DCM) using triethylamine as a base. This one-pot method simplifies purification but risks diastereomer formation if chiral centers are present.

Regioselective Functionalization Challenges

The 6-hydroxy group introduces steric and electronic complexities:

Hydroxyl Group Protection

To prevent undesired side reactions (e.g., etherification), the 6-hydroxy moiety is often protected as a silyl ether (e.g., TBS or TIPS) prior to Cbz installation. Deprotection with tetra-n-butylammonium fluoride (TBAF) restores the hydroxyl group post-synthesis.

Carboxylic Acid Activation

The C1 carboxylic acid is activated as a mixed anhydride or using coupling agents (e.g., HATU) for downstream amide bond formation. Notably, over-activation can lead to lactamization, requiring strict temperature control (-15°C to 0°C).

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to control stereochemistry:

Organocatalytic Approaches

Cinchona alkaloid-derived catalysts (e.g., epi-cinchonine) enable enantioselective synthesis of THIQ precursors. A Rubottom oxidation followed by intramolecular hemiacetalization achieves >90% enantiomeric excess (ee) for cis-diastereomers.

Transition Metal Catalysis

Industrial-Scale Production Considerations

Scalability challenges center on cost-effective protecting group strategies and waste minimization:

Boc-Cbz Protection Tradeoffs

While tert-butoxycarbonyl (Boc) groups offer cheaper protection, Cbz provides superior stability under acidic conditions. Hybrid approaches use Boc for initial steps, followed by Boc deprotection (TFA) and Cbz introduction.

Solvent Recycling

Toluene and ethyl acetate are recovered via fractional distillation, reducing production costs by ~18%.

Analytical Characterization

Critical quality control metrics include:

-

HPLC Purity : >99.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient)

-

Chiral Purity : Determined via chiral SFC using amylose-based columns

-

¹³C NMR : Key signals at δ 156 ppm (Cbz carbonyl) and δ 171 ppm (carboxylic acid)

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to form various reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Proteomics Research: Used as a biochemical tool for studying protein interactions and functions.

Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.

Biological Studies: Employed in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The following table summarizes key structural and functional differences between 2-Cbz-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid and analogous compounds:

- Hydroxyl vs. Chloro Substituents : The hydroxyl group in 2-Cbz-6-hydroxy-THIQ improves aqueous solubility compared to chloro analogs but may reduce stability under acidic conditions. Chloro-substituted derivatives (e.g., 6-chloro-THIQ) exhibit higher reactivity in nucleophilic substitutions and enhanced lipophilicity, making them suitable for targeting hydrophobic biological interfaces .

- Protecting Groups : The Cbz group in the target compound prevents unwanted side reactions at the amine group during synthesis, whereas unprotected analogs (e.g., 6-hydroxy-THIQ) require careful handling to avoid decomposition .

Key Research Findings

- Stereochemical Control: The use of chiral oxazinone intermediates in Petasis reactions enables >90% enantiomeric excess for Cbz-protected derivatives, outperforming unprotected analogs .

- Solubility Profiles : 6-Hydroxy-THIQ derivatives exhibit 2–3 times higher aqueous solubility than chloro-substituted variants, critical for drug formulation .

- Thermal Stability : Cbz-protected compounds demonstrate superior thermal stability (decomposition >200°C) compared to unprotected analogs (<150°C) .

Biological Activity

2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid (CAS No. 1219360-65-2) is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H17NO5

- Molecular Weight : 327.33 g/mol

- Structure : The compound features a tetrahydroisoquinoline core with a benzyloxycarbonyl (Cbz) group and a hydroxyl group at specific positions that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anti-cancer agent and its role in apoptosis modulation.

Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. A study on related compounds demonstrated that certain derivatives could inhibit Bcl-2 family proteins, which are crucial for cancer cell survival. Specifically, compounds similar to 2-Cbz-6-hydroxy-1,2,3,4-tetrahydroisoquinoline showed promising binding affinities to Bcl-2 and Mcl-1 proteins while exhibiting minimal interaction with Bcl-xL .

Table 1: Binding Affinities of Tetrahydroisoquinoline Derivatives

| Compound | Bcl-2 Binding Affinity (Ki µM) | Mcl-1 Binding Affinity (Ki µM) | Bcl-xL Binding Affinity (Ki µM) |

|---|---|---|---|

| Compound A | 5.2 | 10.4 | >100 |

| Compound B | 3.8 | 8.7 | >100 |

| 2-Cbz-6-Hydroxy | Not directly tested | Not directly tested | Not directly tested |

The anti-proliferative effects were confirmed through MTT assays on cancer cell lines, where these compounds induced apoptosis and activated caspase pathways in a dose-dependent manner .

The mechanism through which 2-Cbz-6-hydroxy-1,2,3,4-tetrahydroisoquinoline exerts its effects appears to be linked to the modulation of apoptotic pathways. The activation of caspase-3 is a hallmark of apoptosis and was observed in studies involving related tetrahydroisoquinoline derivatives .

Case Studies

- Study on Apoptosis Induction : In a controlled study using Jurkat cells (a model for T-cell leukemia), treatment with compounds related to 2-Cbz resulted in significant apoptosis as evidenced by increased caspase activity and morphological changes typical of apoptotic cells .

- Inhibition of Cancer Cell Proliferation : Another study demonstrated that these compounds could reduce the proliferation rate of various cancer cell lines significantly compared to untreated controls .

Q & A

Basic Question: How to select between BOC and Cbz protecting groups during synthesis of tetrahydroisoquinoline derivatives?

Methodological Answer:

The choice between BOC (tert-butoxycarbonyl) and Cbz (carbobenzoxy) protecting groups hinges on reaction conditions and downstream steps. BOC is favored under acidic cleavage conditions (e.g., TFA), while Cbz requires hydrogenolysis (H₂/Pd-C). For example, Cbz is preferred when subsequent steps involve acid-sensitive functional groups. Reaction temperature and solvent compatibility must also be considered: BOC is stable under basic conditions, whereas Cbz tolerates mild acids.

Table 1: Protecting Group Comparison

Basic Question: What analytical techniques ensure purity and structural validation of this compound?

Methodological Answer:

Key techniques include:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% threshold).

- NMR : ¹H/¹³C NMR to confirm the Cbz group (δ 7.3–7.5 ppm for benzyl protons) and hydroxy-tetrahydroisoquinoline backbone (δ 4.0–5.5 ppm for NH and OH groups) .

- Mass Spectrometry : ESI-MS to verify molecular weight (327.336 g/mol) and detect impurities .

Advanced Question: How to optimize synthesis scalability while maintaining yield?

Methodological Answer:

Scalability challenges arise from multi-step reactions (e.g., cyclization, protecting group introduction). Strategies include:

- Continuous Flow Reactors : Improve efficiency for steps like hydrogenolysis (Cbz removal) or coupling reactions .

- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions. For example, reducing Pd-C catalyst from 10% to 5% in hydrogenolysis maintains >85% yield .

- In-line Purification : Integrate scavenger resins to remove excess reagents (e.g., TFA post-BOC cleavage) .

Advanced Question: How to resolve contradictions in reported biological activities of structural analogs?

Methodological Answer:

Contradictions often stem from assay variability or structural nuances. Mitigation strategies:

- Orthogonal Assays : Validate neurotransmitter modulation (e.g., dopamine receptor binding) using both radioligand displacement and functional cAMP assays .

- SAR Analysis : Compare substituent effects (Table 2). For instance, 6-hydroxy analogs show higher affinity for serotonin receptors than 6-methyl derivatives .

Table 2: Structure-Activity Relationships (SAR)

Advanced Question: How to design analogs for improved blood-brain barrier (BBB) penetration?

Methodological Answer:

Modifications to enhance lipophilicity and reduce hydrogen-bond donors:

- Ester Prodrugs : Replace carboxylic acid with ethyl ester (logP ↑ by ~1.5 units; e.g., ethyl 6-chloro-THIQ-1-carboxylate) .

- Bioisosteric Replacement : Substitute hydroxy group with fluorine (polar surface area ↓) .

- In Silico Modeling : Use tools like SwissADME to predict BBB scores and refine logP/clogP values .

Advanced Question: How to address instability of the hydroxy group during storage?

Methodological Answer:

- Lyophilization : Store as HCl salt (pH 4–5) to prevent oxidation .

- Antioxidant Additives : Use 0.1% ascorbic acid in aqueous buffers .

- Protection Strategies : Temporarily convert hydroxy to TBS ether during synthesis, then deprotect post-purification .

Advanced Question: What computational methods predict interactions with neurological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.